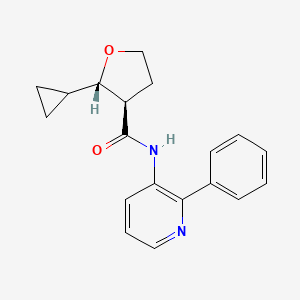
(2S,3R)-2-cyclopropyl-N-(2-phenylpyridin-3-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-cyclopropyl-N-(2-phenylpyridin-3-yl)oxolane-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors) and has been shown to have anti-inflammatory and immunosuppressive effects.
Mécanisme D'action
(2S,3R)-2-cyclopropyl-N-(2-phenylpyridin-3-yl)oxolane-3-carboxamide acts as a JAK inhibitor, which means that it inhibits the activity of Janus kinases, a family of enzymes that play a key role in the signaling pathways that lead to inflammation and immune responses. By inhibiting JAKs, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to its anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and it can also inhibit the activation of immune cells such as T cells and B cells. This compound has also been shown to reduce the proliferation of synovial fibroblasts, which play a key role in the development of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2S,3R)-2-cyclopropyl-N-(2-phenylpyridin-3-yl)oxolane-3-carboxamide is its specificity for JAKs, which allows for targeted inhibition of the inflammatory and immune responses. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unwanted side effects. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for laboratory experiments.
Orientations Futures
There are a number of future directions for research on (2S,3R)-2-cyclopropyl-N-(2-phenylpyridin-3-yl)oxolane-3-carboxamide. One area of interest is the potential for combination therapy with other drugs to enhance its efficacy and reduce side effects. Another area of interest is the potential for this compound in the treatment of other autoimmune and inflammatory diseases, such as lupus and multiple sclerosis. Finally, further research is needed to better understand the long-term safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
(2S,3R)-2-cyclopropyl-N-(2-phenylpyridin-3-yl)oxolane-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2-phenylpyridine-3-carboxylic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with (2S,3R)-oxolane-3-carboxamide to form this compound.
Applications De Recherche Scientifique
(2S,3R)-2-cyclopropyl-N-(2-phenylpyridin-3-yl)oxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to have efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in the prevention of transplant rejection.
Propriétés
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(2-phenylpyridin-3-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(15-10-12-23-18(15)14-8-9-14)21-16-7-4-11-20-17(16)13-5-2-1-3-6-13/h1-7,11,14-15,18H,8-10,12H2,(H,21,22)/t15-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULBCVXNQQMWPK-QAPCUYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)NC3=C(N=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NC2=C(N=CC=C2)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-3-methyl-1-spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-ylbutan-1-one](/img/structure/B7344946.png)
![2-[(1R)-2-methyl-1-[3-(4-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344960.png)
![2-[(1R)-2-methyl-1-[3-(4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344961.png)
![2-[(1R)-2-methyl-1-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344968.png)
![2-[(1R)-1-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]-3H-isoindol-1-one](/img/structure/B7344969.png)
![2-[(1R)-1-[3-(1-methoxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]-3H-isoindol-1-one](/img/structure/B7344976.png)
![2-[(1R)-2-methyl-1-(3-pyrimidin-5-yl-1,2,4-oxadiazol-5-yl)propyl]-3H-isoindol-1-one](/img/structure/B7344978.png)
![N-(cyclopropylmethyl)-N-methyl-1-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]tetrazol-5-amine](/img/structure/B7344980.png)


![4-(chloromethyl)-N-[(2R)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B7345002.png)
![4-methylidene-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]cyclohexane-1-carboxamide](/img/structure/B7345009.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-(2-methylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7345012.png)
![5-cyclopropyl-N-[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B7345018.png)